molecular formula C6H5ClN2O B577671 3-Amino-6-chloropicolinaldehyde CAS No. 1206454-49-0

3-Amino-6-chloropicolinaldehyde

Cat. No.: B577671
CAS No.: 1206454-49-0
M. Wt: 156.569
InChI Key: HAHGVQYASHKXSS-UHFFFAOYSA-N
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Description

3-Amino-6-chloropicolinaldehyde: is an organic compound with the molecular formula C6H5ClN2O It is a derivative of picolinaldehyde, featuring an amino group at the third position and a chlorine atom at the sixth position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-6-chloropicolinaldehyde typically involves the chlorination of picolinaldehyde followed by amination. One common method includes the reaction of 6-chloropicolinaldehyde with ammonia or an amine source under controlled conditions. The reaction is usually carried out in a solvent such as dichloromethane at room temperature, with the addition of a desiccant like calcium sulfate to maintain an inert atmosphere .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-6-chloropicolinaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed:

Scientific Research Applications

3-Amino-6-chloropicolinaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-6-chloropicolinaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The amino and aldehyde groups can form Schiff bases with amines, which can then participate in further biochemical reactions. The chlorine atom can also influence the compound’s reactivity and binding properties .

Comparison with Similar Compounds

    3-Amino-6-bromopicolinaldehyde: Similar structure but with a bromine atom instead of chlorine.

    3-Amino-6-fluoropicolinaldehyde: Similar structure but with a fluorine atom instead of chlorine.

    3-Amino-6-methylpicolinaldehyde: Similar structure but with a methyl group instead of chlorine.

Uniqueness: 3-Amino-6-chloropicolinaldehyde is unique due to the presence of the chlorine atom, which can significantly influence its chemical reactivity and biological activity compared to its analogs. The chlorine atom can participate in various substitution reactions, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

3-amino-6-chloropyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2O/c7-6-2-1-4(8)5(3-10)9-6/h1-3H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAHGVQYASHKXSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1N)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00726677
Record name 3-Amino-6-chloropyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00726677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1206454-49-0
Record name 3-Amino-6-chloropyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00726677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

(3-amino-6-chloro-pyridin-2-yl)-methanol (998 mg, 4.0 mmol) is taken up in DCM and combined with MnO2 (697 mg, 8.0 mmol). After 24 h another 2 eq. MnO2 are added and the mixture is stirred for further 24 h at RT. Then the reaction mixture is filtered through Celite®, the solvent is removed and 3-amino-6-chloro-pyridine-2-carbaldehyde (HPLC-MS: tRet.=1.88 min, MS(M+H)+=157; method AFEC) is obtained.
Quantity
998 mg
Type
reactant
Reaction Step One
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0 (± 1) mol
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solvent
Reaction Step Two
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697 mg
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catalyst
Reaction Step Three
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0 (± 1) mol
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catalyst
Reaction Step Four

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